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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethyl)morpholine
CAS No.: 1446485-13-7
Cat. No.: B3240792
Get Quote
. J

Subject: 2-(2,2,2-Trifluoroethyl)morpholine vs.
Morpholine
Executive Summary

In drug discovery, the morpholine ring is a privileged scaffold, widely used to modulate solubility
and pharmacokinetic profiles. However, its basicity (pKa ~8.4) often results in high ionization at
physiological pH (7.4), which can limit membrane permeability and increase liability for hLERG
channel inhibition.

2-(2,2,2-Trifluoroethyl)morpholine represents a strategic structural modification. By
introducing a trifluoroethyl group at the C2 position, medicinal chemists can achieve a subtle
modulation of basicity—lowering the pKa by approximately 1.0-1.5 log units—without the
drastic electronic deactivation seen with direct fluorination. This guide analyzes the structural
causality of this shift and its practical implications for lead optimization.

Structural & Electronic Analysis
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The core difference lies in the inductive effect (-1) exerted by the fluorine atoms. However, the
magnitude of this effect is strictly distance-dependent.

e Morpholine: The nitrogen lone pair is available, with electron density slightly withdrawn by
the endocyclic oxygen (O1).

e 2-(2,2,2-Trifluoroethyl)morpholine: The electron-withdrawing

group is connected to the ring via a methylene spacer (

) at the C2 position.

Inductive Effect Pathway
The inductive pull must travel through four sigma bonds to reach the nitrogen center (
). This "remote" functionalization prevents the pKa from crashing to non-basic levels (as seen

in 2,2,2-trifluoroethylamine, pKa ~5.7), preserving sufficient basicity for solubility while
increasing the fraction of neutral species at pH 7.4.

Weak Distal Effect
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Figure 1: Attenuation of Inductive Effect via Sigma Bond Distance

Click to download full resolution via product page

pKa Comparison & Data Synthesis

The following table synthesizes experimental data for morpholine and homologous fluoro-
amines to derive the physicochemical profile of the target molecule.
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Ka (Conj.[1 Physiological
Compound Structure ; (_ 1 pKa (vs v <
[2] Acid) Morpholine) State (pH 7.4)
) ) ~92% Cationic /
Morpholine Unsubstituted 8.49 (Exp) [1] Reference
8% Neutral
2-(2,2,2-

" hi o) ~50% Cationic /
Trifluoroethyl)mo -substituted 7.4 —7.6 (Calc) -1.0 50% Neutral
rpholine
4,4,4-

. : : -0.9 (vs .
Trifluorobutylami Linear Analog 9.7 (Exp) [2] ) Mostly Cationic

Butylamine)
ne
2,2,2-

] ) ] -5.0 (vs

Trifluoroethylami Proximal Analog 5.7 (Exp) ) Mostly Neutral
Ethylamine)

ne

*Note: The calculated value is derived from the Hammett shift observed in the 4,4,4-

trifluorobutylamine analog, which shares the same 4-bond separation between the

group and the nitrogen center.

Implications for Drug Design
A. Permeability (Passive Diffusion)

According to the pH-partition hypothesis, only the uncharged species permeates lipid bilayers

efficiently.

e Morpholine (pKa 8.5): At pH 7.4, only 8% of the molecules are neutral.

o Target (pKa ~7.5): At pH 7.4, approximately 50% of the molecules are neutral.

e Impact: This 6-fold increase in the neutral fraction significantly enhances passive

permeability (

) and blood-brain barrier (BBB) penetration.
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B. Metabolic Stability

The trifluoroethyl group blocks metabolic "soft spots.” The strong C-F bonds prevent oxidative
metabolism (e.g., hydroxylation) at the ethyl side chain, while the electron-withdrawing nature
deactivates the morpholine ring slightly, potentially reducing N-oxidation rates.

C. hERG Inhibition

High basicity (pKa > 8) is a known pharmacophore feature for hERG channel blocking
(cardiotoxicity risk). Lowering the pKa to the 7.0-7.5 range is a validated strategy to reduce
hERG affinity while maintaining potency against the primary target.

Experimental Protocol: Potentiometric pKa
Determination

To validate the pKa of 2-(2,2,2-Trifluoroethyl)morpholine in your lab, use the following
Potentiometric Titration protocol. This method is superior to computational prediction for
fluorinated heterocycles.

Materials
e Analyte: 5 mg of 2-(2,2,2-Trifluoroethyl)morpholine HCI (High Purity >98%).

e Titrant: 0.1 M KOH (standardized, carbonate-free).
e Medium: 0.15 M KCI (ionic strength adjustor) in degassed water.

e Instrument: Mettler Toledo or Sirius T3 Autotitrator.

Workflow Diagram
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Sample Preparation
Dissolve 5mg Analyte in
20mL 0.15M KCI (aq)

'

Acidification
Add 0.1M HCI to lower pH to ~2.5
(Ensure full protonation)

:

Titration Loop
Add 0.1M KOH in 2pL increments
Wait for electrode stability (<0.1 mV/s)

'

Data Acquisition
Record pH vs Volume
Identify Inflection Point

y

Bjerrum Plot Analysis
Calculate pKa at n_H = 0.5

Figure 2: Potentiometric pKa Determination Workflow

Click to download full resolution via product page

Data Analysis (Bjerrum Method)

The pKa is defined as the pH at the half-neutralization point.

At the inflection point where
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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